N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride
Description
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride is a small-molecule compound featuring a pyridin-2-amine core linked via a methyl group to a 2-chloro-6-fluorophenyl aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2.ClH/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12;/h1-7H,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNHVICAOZQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or recrystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Reductive Amination
A primary method involves reacting pyridin-2-amine with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent:
Conditions : Methanol solvent, room temperature, 12–24 hours .
| Reactant | Reducing Agent | Yield | Reference |
|---|---|---|---|
| 2-Chloro-6-fluorobenzaldehyde | NaBHCN | 65–75% |
Nucleophilic Substitution at the Benzyl Chloride
The chloro group undergoes substitution under SN2 conditions:
Examples :
-
Ammonia : Forms a primary amine derivative at 80°C in NH/THF .
-
Thiols : Produces thioether derivatives using NaSH in DMF.
| Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|
| NH | THF, 80°C, 6 h | 58% | |
| SH | DMF, 60°C, 4 h | 44% |
Suzuki-Miyaura Coupling
The pyridine ring participates in palladium-catalyzed cross-coupling:
Conditions : Dioxane/HO, KCO, 100°C .
| Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(dba)/SPhos | 72% |
Salt Formation and Metathesis
The hydrochloride salt can be converted to other salts via anion exchange:
Conditions : Aqueous NaOH, followed by acidification with HOTf .
| Target Salt | Counterion Source | Purity | Reference |
|---|---|---|---|
| Triflate | HOTf | 95% |
Hydrolytic Degradation
Under acidic conditions, the benzylamine bond may cleave:
Degradation Rate : 15% decomposition after 24 hours at pH 1 .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific pathways involved in tumor growth and proliferation. For instance, derivatives of pyridine compounds have been investigated for their ability to target cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridine derivative showed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further exploration of this compound in anticancer drug development .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders, particularly due to the presence of the pyridine moiety which is often found in drugs targeting neurotransmitter systems. Research has focused on its effects on serotonin and dopamine receptors, which are crucial in managing conditions like depression and anxiety.
Case Study : In preclinical trials, compounds similar to this compound were shown to enhance serotonergic activity, indicating a potential role in developing new antidepressants .
Biological Research Applications
1. Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and developing therapeutic strategies.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 | |
| Protein Kinase B (AKT) | Noncompetitive | 25.0 |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi can be attributed to its ability to disrupt cellular processes.
Case Study : A recent investigation highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Heterocyclic Core Modifications
- Pyridin-2-amine vs. Pyrrole/Pyrrolidine: The target compound’s pyridin-2-amine core (aromatic nitrogen heterocycle) contrasts with pyrrole () and pyrrolidine () cores. Pyridin-2-amine derivatives often exhibit improved metabolic stability compared to pyrroles, which may oxidize readily.
Pyrrolo[2,3-b]pyridine () :
This fused bicyclic structure incorporates a bromo substituent, which increases molecular weight and may enhance halogen bonding interactions in biological targets. However, bromine’s larger atomic radius could sterically hinder binding compared to the target compound’s smaller chloro-fluoro substituents .
Substituent Effects
Halogenation Patterns :
The 2-chloro-6-fluorophenyl group is common across all analogs. Chlorine and fluorine atoms contribute to electronegativity and lipophilicity, enhancing membrane permeability. In compound 7d (), the addition of a 4-bromophenyl group likely amplifies hydrophobic interactions but may reduce solubility .Trifluoromethyl Group () : The trifluoromethyl (-CF₃) substituent in the piperidine analog enhances metabolic stability and electron-withdrawing effects, which could improve binding to electron-deficient targets compared to the target compound’s simpler halogenated aryl group .
Biological Activity
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride, also referred to as N-CFPhMPy-HCl, is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
N-CFPhMPy-HCl has a molecular formula of CHClFN·HCl and a molecular weight of approximately 273.13 g/mol. The compound features a pyridin-2-amine core substituted with a 2-chloro-6-fluorophenyl group. This unique structure is believed to influence its biological properties significantly, particularly its interaction with various biological targets.
The biological activity of N-CFPhMPy-HCl can be attributed to several key mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that N-CFPhMPy-HCl exhibits significant antibacterial and antifungal properties. Its structural features allow it to interact effectively with bacterial cell membranes and enzymes, potentially disrupting their function.
- Interaction with Biological Targets : The compound's amine group can participate in hydrogen bonding and pi-pi stacking interactions, enhancing its binding affinity to various biological targets. This feature is critical for its potential therapeutic applications.
- ADME Properties : The presence of halogen atoms (chlorine and fluorine) in the structure affects the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, making it a candidate for further drug development studies.
Antibacterial and Antifungal Activity
Research has highlighted the antibacterial efficacy of N-CFPhMPy-HCl against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, providing insights into the potential effectiveness of N-CFPhMPy-HCl:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-CFPhMPy-HCl | E. coli | 0.0195 |
| N-CFPhMPy-HCl | Bacillus mycoides | 0.0048 |
| N-CFPhMPy-HCl | C. albicans | 0.0048 |
These values indicate that N-CFPhMPy-HCl may possess potent antimicrobial properties comparable to established antibiotics.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial activity of various pyridine derivatives, including N-CFPhMPy-HCl. Results showed that compounds with similar structures exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyridine structure can enhance activity.
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of N-CFPhMPy-HCl on cancer cell lines. The compound demonstrated selective toxicity against certain cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 2-chloro-6-fluoroaniline with pyridine derivatives under acidic conditions (e.g., TiCl₄ in chlorobenzene/THF) to form intermediate imines .
- Acylation/Cyclization : Introducing the methylpyridin-2-amine moiety via 2-chloroacetyl chloride acylation, followed by AlCl₃-mediated cyclization at elevated temperatures (~160°C) .
- Hydrolysis and Salt Formation : Final hydrolysis in NaOH/ethanol and acidification with HCl to yield the hydrochloride salt . Key considerations: Reaction temperature, solvent selection, and catalyst efficiency (e.g., TiCl₄ for imine formation) critically impact yield and purity.
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on:
- X-ray Crystallography : Resolving hydrogen bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .
- Spectroscopic Techniques :
- NMR : Analyzing chemical shifts for the pyridine ring (δ ~8.5 ppm for aromatic protons) and chloro-fluorophenyl group (δ ~7.0–7.5 ppm) .
- Mass Spectrometry : Confirming molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
- Catalyst Screening : Replace TiCl₄ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions during imine formation .
- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically . Data contradiction example: AlCl₃ may cause over-cyclization; substituting with FeCl₃ could mitigate this while maintaining regioselectivity .
Q. What computational approaches are used to predict biological activity and target interactions?
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on the fluorophenyl group’s interaction with hydrophobic pockets (similar to COX-2 inhibitors like lumiracoxib) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F) with IC₅₀ values using partial least squares regression .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify key residues (e.g., Arg120 in COX-2) for mutagenesis studies .
Q. How do researchers resolve discrepancies in biological activity data across studies?
- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) and control compounds (e.g., celecoxib) to minimize variability .
- Metabolite Profiling : LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to observed activity .
- Crystallographic Validation : Compare ligand-bound COX-2 crystal structures (PDB: 5KIR) to confirm binding modes despite assay differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
